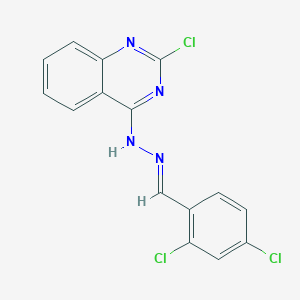
2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone” is a chemical compound with the molecular formula C15H9Cl3N4 . It’s also known as “Benzaldehyde, 2,4-dichloro-, 2-(2-chloro-4-quinazolinyl)hydrazone” and "2-chloro-4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline" .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 33 bonds; 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, and 1 ten-membered ring .Scientific Research Applications
Synthesis and Characterization
Researchers have developed effective methods for synthesizing hydrazones, quinazolines, and Schiff bases, including 2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone derivatives. These methods encompass solution-based synthesis, mechanosynthesis, and solid-state melt reactions, with particular emphasis on mechanochemical approaches for quinazolines and solid-state reactions for hydrazones. The structural characteristics of these compounds are determined using spectroscopic and X-ray diffraction methods, highlighting the versatility of these synthesis techniques in generating compounds with potential biological activity (Pisk et al., 2020).
Biological Activities
Novel quinoline-3-carbaldehyde hydrazones have been synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines, showing promise as anticancer agents. Compounds containing a benzotriazole moiety demonstrated significant cancer cell growth inhibitory effects, indicating the potential for further development as anticancer drugs (Korcz et al., 2018).
Antimicrobial Properties
Another area of application involves the antimicrobial activities of synthesized quinoline Schiff bases. Studies have shown that these compounds exhibit antibacterial and antifungal properties, making them candidates for further exploration as antimicrobial agents. The interaction of these compounds with DNA has also been studied, revealing insights into their mode of action and potential therapeutic applications (Lamani et al., 2008).
Chemical Stability and Interaction Studies
Research into the chemical stability, DNA interaction, and antioxidant activities of Cu2+ complexes derived from similar Schiff bases has also been conducted. These studies provide a foundation for understanding the multifaceted applications of these compounds, including their potential use in medicinal chemistry and as components of therapeutic agents (Liu et al., 2009).
properties
IUPAC Name |
2-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4/c16-10-6-5-9(12(17)7-10)8-19-22-14-11-3-1-2-4-13(11)20-15(18)21-14/h1-8H,(H,20,21,22)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZAKMDXNSRAJC-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

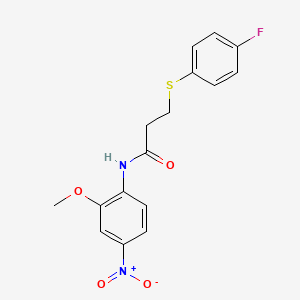
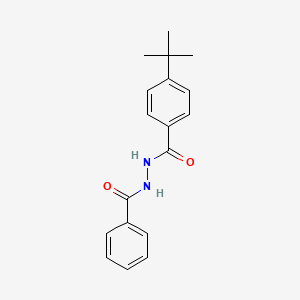
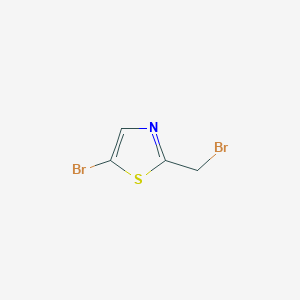
![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)
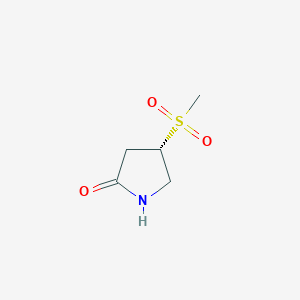
![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)
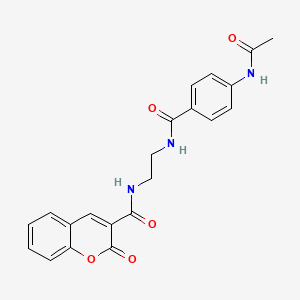
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)
![N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2847610.png)
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
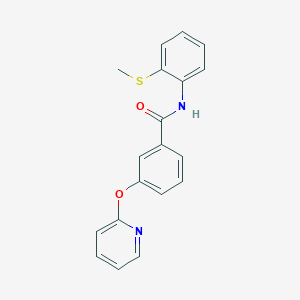
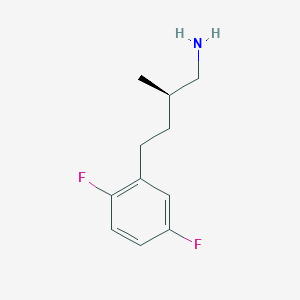
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)
![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)